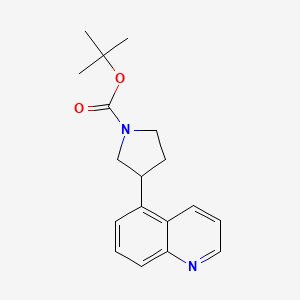

5-(1-Boc-3-pyrrolidinyl)quinoline

Description

Overview of Quinoline (B57606) Heterocycles as Research Subjects

Quinoline, a bicyclic heterocyclic compound with the chemical formula C₉H₇N, is a prominent scaffold in chemical research. nih.gov Also known as benzo[b]pyridine, its structure consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This arrangement confers upon it a unique electronic and chemical character, making it a versatile building block for the synthesis of more complex molecules. nih.govresearchgate.netnih.gov

The quinoline nucleus is a common feature in a variety of natural products and synthetic compounds with diverse applications. researchgate.net Its derivatives are investigated for their potential in medicinal chemistry, materials science, and as ligands in organometallic catalysis. nih.govresearchgate.net The ability to functionalize the quinoline ring at various positions allows chemists to fine-tune the molecule's properties, leading to the development of new compounds with specific activities. nih.govrsc.org Researchers have developed numerous synthetic methodologies to create a wide range of quinoline derivatives, highlighting the scaffold's importance in modern organic chemistry. nih.govtandfonline.com

Significance of Pyrrolidine (B122466) Moieties in Chemical Synthesis and Scaffold Design

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another crucial scaffold in chemical synthesis and drug discovery. nih.govresearchgate.net Its non-planar, puckered structure provides a three-dimensional character that is highly desirable in modern drug design, allowing for better exploration of the pharmacophore space. nih.govresearchgate.net This three-dimensionality is a key feature that distinguishes it from flat, aromatic systems.

Contextualizing 5-(1-Boc-3-pyrrolidinyl)quinoline within Modern Organic Chemistry Research

The compound this compound represents a hybrid structure that combines the key features of both the quinoline and pyrrolidine ring systems. The "Boc" group (tert-butyloxycarbonyl) is a common protecting group for the nitrogen atom of the pyrrolidine ring, allowing for controlled chemical transformations during synthesis.

This specific molecule serves as a valuable building block in the synthesis of more complex chemical entities. The quinoline portion provides a rigid, aromatic platform, while the substituted pyrrolidine ring introduces a non-planar, chiral element. The linkage at the 5-position of the quinoline ring is a specific structural feature that researchers can exploit to create novel compounds with potentially interesting properties. The study of such hybrid molecules is a significant aspect of modern organic chemistry, as it allows for the creation of diverse molecular architectures that can be screened for a wide range of applications.

While specific research findings on this compound itself are not extensively detailed in publicly available literature, its constituent parts are well-established as "privileged scaffolds" in medicinal and materials chemistry. The synthesis and study of compounds like this contribute to the broader understanding of how to combine different chemical motifs to achieve desired molecular properties and functions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

tert-butyl 3-quinolin-5-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-6-4-8-16-15(14)7-5-10-19-16/h4-8,10,13H,9,11-12H2,1-3H3 |

InChI Key |

DFEATKYAJKIZRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=C3C=CC=NC3=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1 Boc 3 Pyrrolidinyl Quinoline and Analogues

General Strategies for Quinoline (B57606) Ring System Construction

The quinoline scaffold is a ubiquitous heterocyclic motif found in numerous natural products and pharmaceuticals. researchgate.net Consequently, a plethora of synthetic methods for its construction have been developed over the years. These can be broadly categorized into annulation reactions, transition-metal-catalyzed approaches, and metal-free synthetic routes.

Annulation Reactions for Quinoline Formation

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone of quinoline synthesis. Classical named reactions have long been the foundation for constructing the quinoline core. nih.gov These methods typically involve the condensation of anilines or related derivatives with carbonyl compounds or other suitable precursors.

Several well-established methods for quinoline synthesis utilize aniline (B41778) or its derivatives as starting materials. These include:

Skraup Synthesis: This reaction involves the treatment of anilines with glycerol, sulfuric acid, and an oxidizing agent. nih.gov

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. nih.gov

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters. nih.gov

Povarov Reaction: This reaction utilizes aryl aldehydes and activated alkenes to form 2-arylquinolines. mdpi.com

Other established methods start from substrates other than aniline. These include:

Friedländer Reaction: This is one of the oldest and simplest methods, involving the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govmdpi.com

Pfitzinger Reaction: This reaction provides 2-substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) with carbonyl compounds in the presence of a strong base. nih.govmdpi.com

While powerful, many of these classical methods suffer from drawbacks such as harsh reaction conditions, low efficiency, and limited functional group tolerance. researchgate.netmdpi.com To address these limitations, modifications such as the use of microwave irradiation, ionic liquids, and novel annulation partners have been explored to improve reaction efficiency and yields. nih.gov

A more recent approach involves a [5+1] annulation strategy for quinoline synthesis. researchgate.net Additionally, a formal [3 + 2 + 1] annulation of anilines with concurrently generated C1 and C2 synthons from the Strecker degradation of amino acids and Pummerer reaction of DMSO provides a route to the quinoline core. organic-chemistry.org

Transition-Metal-Catalyzed Approaches to Quinolines

In recent decades, transition-metal catalysis has emerged as a powerful and versatile tool for the synthesis of quinolines, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to classical methods. researchgate.netias.ac.in These methods often involve C-H activation and the formation of new C-C and C-N bonds. ias.ac.in

A variety of transition metals have been employed in quinoline synthesis, including:

Palladium: Palladium-catalyzed reactions, such as the Sonogashira coupling, have been utilized in domino approaches to construct quinoline motifs. ias.ac.in

Copper: Copper-catalyzed methods have been developed for the synthesis of substituted quinolines from anilines and aldehydes, often using molecular oxygen as an oxidant. ias.ac.in Copper catalysis has also been used in oxidative cyclization reactions of 2-styrylanilines. nih.govacs.org

Rhodium: Rhodium complexes are often used to catalyze C-H bond annulation reactions to form N-heterocycles. researchgate.net

Ruthenium, Manganese, Gold, and Silver: These metals have also been utilized in various catalytic cycles for quinoline synthesis. researchgate.net For instance, silver triflate has been used to catalyze the one-step synthesis of quinolines from 2-aminobenzyl alcohol and alkynes or ketones. nih.gov

Zinc: Zinc(II) triflate has been used as a catalyst in multicomponent reactions to synthesize 2,3-disubstituted quinolines. nih.gov

Cobalt: Cobalt-catalyzed C-H activation followed by carbonylation and cyclization of anilines with ketones has been reported for the synthesis of 4-arylquinolines. researchgate.net

These transition-metal-catalyzed methods provide efficient pathways to a diverse range of substituted quinolines, making them highly valuable in modern organic synthesis. researchgate.net

Metal-Free Synthetic Routes to Quinolines

While transition-metal catalysis offers significant advantages, the development of metal-free synthetic routes to quinolines is an area of growing interest due to environmental and economic considerations. nih.govnih.gov These methods often rely on the use of alternative catalysts or reaction conditions to promote the desired transformations.

One notable metal-free approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines with 2-methylquinolines or 2-methylbenzothiazoles, catalyzed by iodide. nih.govacs.org This strategy avoids the need for transition metals and offers good functional group tolerance. nih.gov

Other metal-free strategies include:

Modifications to classical named reactions, such as the Skraup and Friedländer syntheses, using microwave irradiation or ionic liquids. nih.gov

Lewis acid-catalyzed multicomponent reactions of 2-aminobenzaldehydes and other suitable partners. mdpi.com

Photochemical electrophilic cyclization of 2-azidobenzyl alcohols with internal alkynes under acidic conditions. nih.gov

A cascade reaction involving Knoevenagel condensation, Staudinger reaction, and an intramolecular aza-Wittig reaction starting from 2-azidobenzaldehydes. nih.govnih.gov

These metal-free approaches provide valuable alternatives for the synthesis of quinolines, contributing to the development of more sustainable and environmentally friendly chemical processes. nih.gov

Incorporation of the Pyrrolidine (B122466) Moiety

The synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline requires the introduction of the N-Boc-protected pyrrolidine ring at the C5 position of the quinoline core. This can be achieved through various strategies, including the annulation of a pyrrolidine ring onto a pre-formed quinoline or the synthesis of a suitable pyrrolidine precursor that can be subsequently coupled to the quinoline.

Methods for Pyrrolidine Ring Annulation onto Quinolines

The direct annulation of a pyrrolidine ring onto a quinoline core is a challenging transformation. However, related dearomative [3+2] cycloaddition reactions have been reported for the synthesis of indolizidine skeletons from quinolines and aminocyclopropanes, catalyzed by ytterbium(III) triflate. researchgate.net This type of strategy could potentially be adapted for the construction of a pyrrolidine ring fused or attached to the quinoline system.

Another approach involves the ring contraction of pyridines to form pyrrolidine derivatives. nih.govresearchgate.net While not a direct annulation onto a quinoline, this methodology highlights the possibility of skeletal rearrangements to generate the desired pyrrolidine ring.

More commonly, the pyrrolidine moiety is introduced through the coupling of a pre-synthesized pyrrolidine derivative with a functionalized quinoline.

Synthesis of Pyrrolidine Precursors

The synthesis of the required pyrrolidine precursor, typically a 3-substituted pyrrolidine derivative, is a crucial step. The tert-butoxycarbonyl (Boc) protecting group is frequently used for the nitrogen atom of the pyrrolidine ring during synthesis. nih.gov

Several methods exist for the synthesis of chiral and achiral pyrrolidine precursors:

From Proline and its Derivatives: Proline and 4-hydroxyproline (B1632879) are common starting materials for the synthesis of various pyrrolidine-containing drugs and their intermediates. mdpi.com

From Acyclic Precursors: The formation of the pyrrolidine ring from acyclic starting materials is another viable strategy. mdpi.com This can involve intramolecular cyclization reactions such as hydroamination or C-H amination. nih.gov

Synthesis of 1-N-Boc-3-hydroxypyrrolidine: A specific precursor of interest is 1-N-Boc-3-hydroxypyrrolidine. One synthetic route starts from epichlorohydrin, which undergoes ring-opening, reduction, cyclization, and subsequent protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com

Photoenzymatic Synthesis: A one-pot photoenzymatic route has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine. This method combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

From Carbohydrate Precursors: Carbohydrate-derived nitrones can serve as versatile starting materials for the asymmetric synthesis of polyhydroxylated pyrrolidines. nih.gov

Other Cyclization Methods: Various other methods for pyrrolidine synthesis include N-heterocyclization of primary amines with diols catalyzed by iridium complexes, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, and gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. organic-chemistry.org

Once the desired pyrrolidine precursor is synthesized, it can be coupled to a suitably functionalized quinoline derivative, such as a 5-haloquinoline or a 5-triflyloxyquinoline, using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to afford the final product, this compound.

Regioselective Functionalization of Quinoline with Pyrrolidine Derivatives

The introduction of a pyrrolidine substituent at a specific position on the quinoline ring is a critical step in the synthesis of the target compound. Transition metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for this purpose. mdpi.comnih.gov These methods allow for the direct formation of carbon-carbon or carbon-nitrogen bonds at specific sites on the quinoline core, often guided by the inherent electronic properties of the quinoline ring or through the use of directing groups. mdpi.comrsc.org

For instance, copper-catalyzed C2 amination of quinoline N-oxides with amines like pyrrolidine has been reported to proceed with good reactivity. mdpi.com Similarly, nickel-catalyzed coupling of cyclic amines to quinoline has been shown to form C-2 aminated quinoline derivatives. rsc.org While these examples highlight functionalization at the C2 position, achieving regioselectivity at other positions, such as C5, often requires alternative strategies or substrates with specific activating or directing groups. The development of methods for the regioselective direct C-H functionalization of quinoline derivatives is crucial for creating libraries of quinoline-containing compounds that would be otherwise difficult to synthesize using conventional methods. mdpi.com

Strategic Application of the N-tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of amine functionalities. chemistrysteps.comnumberanalytics.com Its strategic application is paramount in the synthesis of this compound, ensuring that the pyrrolidine nitrogen does not interfere with reactions intended for other parts of the molecule.

The protection of an amine with a Boc group transforms it into a carbamate (B1207046). chemistrysteps.com This conversion is crucial because it renders the nitrogen lone pair significantly less nucleophilic and basic. The mechanism of Boc protection typically involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.comtotal-synthesis.com This initial addition is followed by the elimination of a tert-butoxide and carbon dioxide, or a tert-butoxycarbonate anion, which then deprotonates the newly formed carbamate to yield the final protected product. masterorganicchemistry.com The stability of the Boc group to a wide range of non-acidic conditions makes it an ideal choice for multi-step syntheses. nih.gov

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. nih.govwikipedia.org The reaction is typically carried out in the presence of a base. jk-sci.com

A variety of conditions can be employed for Boc protection, allowing for optimization based on the specific substrate.

| Reagent System | Base | Solvent(s) | Conditions | Reference(s) |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Water | Aqueous conditions | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Anhydrous conditions | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Tetrahydrofuran (THF) | Mild conditions | jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water/THF | Biphasic conditions | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Solvent-free | Environmentally friendly | jk-sci.com |

Table 1: Common Reagents and Conditions for Boc Protection of Amines

A key advantage of the Boc protecting group is its susceptibility to removal under acidic conditions, while remaining stable to basic and nucleophilic reagents. nih.gov This orthogonality is crucial in complex syntheses. numberanalytics.com The most common method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comjk-sci.com

The mechanism of acid-catalyzed deprotection begins with the protonation of the carbonyl oxygen of the carbamate. chemistrysteps.commasterorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.commasterorganicchemistry.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. chemistrysteps.commasterorganicchemistry.com

Several reagents and conditions can be used for Boc deprotection, offering a range of selectivity and mildness.

| Reagent(s) | Solvent(s) | Notes | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Common and efficient method. | masterorganicchemistry.comjk-sci.com |

| Hydrochloric acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | Widely used alternative to TFA. | wikipedia.orgrsc.org |

| Oxalyl chloride | Methanol | Mild conditions at room temperature. | rsc.org |

| Aluminum chloride (AlCl₃) | - | Allows for selective cleavage in the presence of other protecting groups. | wikipedia.org |

| Trimethylsilyl iodide (TMSI) then Methanol | Acetonitrile | Mild method for sensitive substrates. | wikipedia.org |

| Montmorillonite K10 clay | Dichloroethane | Selectively cleaves aromatic N-Boc groups. | jk-sci.com |

| Zinc bromide (ZnBr₂) | Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups. | jk-sci.com |

Table 2: Selected Reagents and Conditions for Boc Deprotection

Chiral Synthesis and Stereochemical Control

The pyrrolidine moiety in this compound contains a stereocenter at the C3 position. Therefore, controlling the stereochemistry during the synthesis is crucial for obtaining enantiomerically pure final products, which is often a requirement for pharmaceutical applications.

The asymmetric synthesis of substituted pyrrolidines is a well-developed area of organic chemistry, driven by the prevalence of this scaffold in bioactive molecules and organocatalysts. whiterose.ac.ukmdpi.comnih.gov Several strategies have been developed to introduce chirality into the pyrrolidine ring.

One common approach is the use of chiral starting materials, such as the naturally occurring amino acid proline. mdpi.comnih.gov Proline and its derivatives can be elaborated into a variety of substituted chiral pyrrolidines.

Another powerful strategy is asymmetric catalysis. For example, the enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, can be used to form pyrrolidines with high enantioselectivity. whiterose.ac.uk The addition of Grignard reagents to chiral N-tert-butanesulfinyl imines has also been shown to be a highly diastereoselective method for preparing 2-substituted pyrrolidines. rsc.org

Chiral Induction in Quinoline Functionalization

The introduction of chirality into quinoline-containing molecules is a critical aspect of their synthesis, particularly for applications in medicinal chemistry where stereoisomers can exhibit vastly different biological activities. Chiral induction in the functionalization of quinolines often relies on the strategic use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer.

Research into quinoline-derived helical structures has shown that a single chiral group can effectively induce a preferred helical handedness. uni-muenchen.de The mechanism of this chiral induction is primarily governed by steric effects. The preferred conformation at the stereocenter is one where the bulkiest substituent points away from the main helical structure, the second-largest group aligns with the helix backbone, and the smallest group is directed towards the helix. uni-muenchen.de This principle can be applied to the synthesis of molecules like this compound, where the chiral pyrrolidinyl moiety can influence the spatial arrangement of the final product.

A highly effective method for achieving chiral products involves constructing the quinoline ring from a substrate that already contains the desired chiral center. rsc.org In the synthesis of chiral 3-(1-pyrrolidinyl)quinolines, starting with optically pure enamines (derived from a chiral pyrrolidine) allows for the formation of the corresponding chiral quinoline derivatives without racemization. rsc.org This approach ensures that the stereochemical integrity of the pyrrolidinyl group is transferred to the final quinoline product.

Table 1: Chiral Induction Strategies for Quinoline Derivatives

| Method | Principle | Key Findings | Reference |

| Steric Hindrance | A chiral group attached to a quinoline backbone directs the conformation based on the size of its substituents. | The bulkiest group orients away from the helix, inducing a preferred handedness (helicity). | uni-muenchen.de |

| Chiral Substrate | The quinoline ring is synthesized using a starting material that is already enantiomerically pure. | Synthesis using optically pure enamines bearing a pyrrolidinyl ring leads to chiral quinoline products with no loss of stereochemical purity. | rsc.org |

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic chemistry, offering considerable advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov These strategies, which combine multiple reaction steps into a single operation without isolating intermediates, are increasingly applied to the synthesis of complex heterocyclic structures like quinolines. nih.govresearchgate.netnih.gov

A notable one-pot, transition-metal-free methodology has been developed for the synthesis of 3-(1-pyrrolidinyl)quinolines. rsc.org This process involves the reaction of a carbanion, generated from a substrate like tert-butyl 3-(1-pyrrolidinyl)crotonate, with various nitrobenzenes. rsc.org The initial addition forms a σH-adduct, which then undergoes cyclization in the presence of pivaloyl chloride and triethylamine to construct the quinoline ring system. rsc.org A key advantage of this method is that the pyrrolidinyl substituent is present from the start, providing a direct route to the target structure. rsc.org Depending on the substitution pattern of the nitrobenzene (B124822) used, the reaction can yield either 3-(1-pyrrolidinyl)quinolines or the corresponding 3-(1-pyrrolidinyl)quinoline 1-oxides. rsc.org

The broader field of quinoline synthesis has benefited greatly from diverse multicomponent strategies. These reactions often involve the condensation of anilines, aldehydes, and activated methylene (B1212753) compounds or their equivalents. Various catalysts have been employed to promote these transformations, enhancing yields and reaction rates. For instance, Niobium(V) chloride (NbCl₅) has been used as an effective promoter for the multicomponent synthesis of quinoline derivatives. researchgate.net In other approaches, trityl chloride (TrCl) has served as a neutral organocatalyst for the cyclization reaction of an aldehyde, dimedone, and an amino-uracil derivative to form pyrimido[4,5-b]quinolines. nih.govresearchgate.net The Mannich reaction, a classic multicomponent reaction, has also been adapted for the one-pot synthesis of tetrahydroquinoline derivatives. nih.gov

Table 2: Overview of One-Pot and Multicomponent Reactions for Quinoline Synthesis

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

| Anionic Addition/Cyclization | tert-butyl 3-(1-pyrrolidinyl)crotonate, Nitrobenzenes | Pivaloyl chloride, Triethylamine | Transition-metal-free; builds the quinoline ring onto a pre-existing pyrrolidine moiety; yields quinolines or quinoline 1-oxides. | rsc.org |

| Friedländer-type Condensation | 2-Aminoacetophenone, 1,3-Cyclohexanedione, Anthranilamide | p-Toluenesulfonic acid (p-TSA) | One-pot synthesis of quinoline-fused quinazolinones. | nih.gov |

| NbCl₅-Promoted MCR | Acetals, Aromatic amines, Alkynes | Niobium(V) chloride (NbCl₅) | Provides good yields under mild conditions for a range of functionalized quinolines. | researchgate.net |

| Trityl Chloride Catalyzed MCR | Aromatic aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil | Trityl chloride (TrCl) | Neutral organocatalyst for the synthesis of fused quinoline systems (pyrimido[4,5-b]quinolines). | nih.govresearchgate.net |

| Mannich Reaction | Formaldehyde, Amine, Tetrahydroquinoline | Hydrochloric acid (HCl) | One-pot, three-component synthesis of N-Mannich bases derived from tetrahydroquinoline. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 1 Boc 3 Pyrrolidinyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The planned analysis for 5-(1-Boc-3-pyrrolidinyl)quinoline included:

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the validation of the molecular formula of this compound, which is C₁₈H₂₂N₂O₂.

Infrared (IR) Spectroscopy for Functional Group Presence

IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include those for the carbamate (B1207046) carbonyl (C=O) group of the Boc protecting group and the various C-N and C-H bonds within the quinoline (B57606) and pyrrolidine (B122466) rings.

Without access to the raw or processed data from these analytical techniques for this compound, the creation of detailed data tables and in-depth research findings as per the requested article structure is not possible. The scientific community would benefit from the future publication of a complete spectroscopic characterization of this compound to facilitate its use in further research and development.

Chemical Reactivity and Derivatization Studies of 5 1 Boc 3 Pyrrolidinyl Quinoline

Reactivity of the Quinoline (B57606) Nitrogen and Ring System

The quinoline moiety itself is a versatile scaffold in organic synthesis. nih.gov The nitrogen atom in the quinoline ring possesses a lone pair of electrons that are not involved in the aromatic system, rendering it basic and nucleophilic. nih.govecorfan.org This allows it to react with acids to form salts and with various electrophiles. nih.govecorfan.org

Electrophilic substitution reactions on the quinoline ring, such as nitration and sulfonylation, typically occur on the benzene (B151609) ring portion, primarily at the C-5 and C-8 positions, and often require vigorous conditions. uop.edu.pk The presence of the pyrrolidinyl substituent at the 5-position will influence the regioselectivity of these reactions.

Conversely, nucleophilic substitution reactions on the quinoline ring are also possible, particularly at the C-2 and C-4 positions. uop.edu.pk The reactivity towards nucleophiles can be enhanced by activating the quinoline ring, for instance, by forming N-oxides. nih.govmdpi.com The formation of quinoline N-oxides using reagents like hydrogen peroxide or peroxy acids can direct subsequent functionalization to the C-2 position. nih.gov

Transformations Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers additional opportunities for structural modification. Stereoselective methods for the synthesis of pyrrolidine derivatives are well-established, often starting from chiral precursors like proline or through cyclization of acyclic compounds. nih.gov In the context of 5-(1-Boc-3-pyrrolidinyl)quinoline, the pyrrolidine ring can be introduced through methods such as the reaction of 3-aminoquinoline (B160951) with 4-chlorobutyryl chloride followed by reduction, ring-closing metathesis of 3-diallylaminoquinolines, or alkylation of 3-aminoquinoline with 1,4-dibromobutane. rsc.org

Further derivatization of the pyrrolidine ring can be achieved through various reactions. For example, (3-pyrrolin-1-yl)quinolines can undergo bromination, and (2-oxopyrrolidin-1-yl)quinolines can react with reducing agents like lithium aluminum hydride or organometallic reagents such as methyllithium (B1224462) to yield a variety of functionalized (pyrrolidin-1-yl)- and (hydroxyalkylamino)quinolines. nih.gov

Functional Group Interconversions on the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is a key feature of the title compound, rendering the amine non-nucleophilic and stable to many reaction conditions. chemistrysteps.comorganic-chemistry.org This stability allows for selective reactions to be performed on other parts of the molecule. organic-chemistry.org

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free secondary amine. chemistrysteps.com This deprotection is a crucial step for subsequent functionalization of the pyrrolidine nitrogen. The liberated amine can then participate in a wide range of reactions, including acylation, alkylation, and arylation, to introduce diverse substituents. For instance, the reaction of Boc-protected amines with arylboroxines can be catalyzed by rhodium to form N-aryl derivatives. organic-chemistry.org

The following table summarizes common methods for the deprotection of Boc-protected amines:

| Reagent | Conditions | Reference |

| Trifluoroacetic acid (TFA) | Anhydrous, often in CH2Cl2 | chemistrysteps.com |

| Hydrochloric acid (HCl) | Aqueous, often refluxing | organic-chemistry.org |

| Samarium(III) chloride (SmCl3) | Catalytic, for selective deprotection | organic-chemistry.org |

| Tetrabutylammonium fluoride (B91410) (TBAF) | Mild, in THF | organic-chemistry.org |

Ring-Closing and Annulation Reactions

The quinoline scaffold can be constructed through various classical named reactions, including the Skraup, Doebner–von Miller, Combes, and Pfitzinger syntheses, which involve ring-closure steps. iipseries.orgnih.gov More contemporary methods often employ transition-metal catalysis to facilitate annulation reactions. organic-chemistry.org For instance, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. organic-chemistry.org

In the context of this compound, the pre-existing quinoline core can participate in further annulation reactions to build more complex polycyclic systems. For example, pyrimido[4,5-b]quinoline derivatives can be synthesized from appropriately substituted quinolines, creating fused heterocyclic systems with potential biological activity. researchgate.netnih.gov These reactions often involve condensation and cyclization steps. researchgate.net

C–H Bond Functionalization of Quinoline and Pyrrolidine Scaffolds

Direct C–H bond functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. nih.gov For quinoline derivatives, transition metal catalysis is often employed to achieve regioselective C–H functionalization. nih.govmdpi.com The nitrogen atom of the quinoline or the oxygen of a quinoline N-oxide can act as a directing group, facilitating functionalization at the C-2 and C-8 positions. mdpi.com Palladium-catalyzed reactions are commonly used for C-H arylation and other cross-coupling reactions. nih.gov

The C-H bonds of the pyrrolidine ring can also be targeted for functionalization, although this is generally more challenging. Palladium-catalyzed intramolecular cyclopropane (B1198618) C-H bond functionalization has been used to synthesize tetrahydroquinoline derivatives, demonstrating the feasibility of activating sp3 C-H bonds adjacent to a nitrogen atom. rsc.orgresearchgate.net

Nucleophilic Dearomatization Reactions of Quinoline Derivatives

Nucleophilic dearomatization reactions transform flat, aromatic quinolines into three-dimensional, saturated or partially saturated nitrogen heterocycles. nih.govacs.orgacs.org This is a valuable strategy for creating molecular complexity. nih.govacs.org Direct nucleophilic addition to the quinoline ring is challenging due to the loss of aromaticity but can be facilitated by activating the ring, for example, by forming a quinolinium salt. acs.orgnih.gov

The addition of nucleophiles typically occurs at the C-2 or C-4 positions of the quinoline ring. nih.gov The regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, a synergistic combination of a Lewis acid and a chiral copper(I) catalyst can enable highly regio- and enantioselective nucleophilic addition of Grignard reagents to the C-4 position of quinolines. nih.gov Photoinduced single-electron reduction of quinolines can also trigger dearomative dimerization and skeletal rearrangements. chemrxiv.org

Computational and Theoretical Investigations of 5 1 Boc 3 Pyrrolidinyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of quinoline (B57606) derivatives at the electronic level. Calculations can elucidate reaction pathways, predict selectivity, and analyze the electronic characteristics that govern the molecule's reactivity.

Elucidation of Reaction Mechanisms and Transition States

While specific DFT studies detailing the reaction mechanism for the synthesis of 5-(1-Boc-3-pyrrolidinyl)quinoline are not extensively documented, DFT is broadly used to understand the synthesis of related quinoline and pyrrolidine (B122466) structures. For instance, the synthesis of quinoline derivatives often involves cyclization reactions, such as the Friedländer annulation. nih.gov DFT calculations can model these complex reactions to identify transition states and intermediates. researchgate.net By calculating the energies of these states, researchers can determine the activation energy barriers for different potential reaction pathways, thus predicting the most favorable route for synthesis. researchgate.net These computational models confirm that the preferred product is the one with the lowest energy transition state. researchgate.net Such analyses are crucial for optimizing reaction conditions, including temperature and catalysts, to improve yields and reduce byproducts.

Prediction and Rationalization of Regioselectivity

Regioselectivity is a critical aspect of the synthesis and functionalization of complex molecules like this compound. DFT calculations are instrumental in predicting which positions on the quinoline ring are most likely to react. The regioselectivity of metalation or C-H activation on quinoline scaffolds can be rationalized by DFT. nih.govmdpi.comnih.gov For example, calculations can explain why certain bases or catalysts direct functionalization to specific carbon atoms (e.g., C2, C3, C4, or C8) on the quinoline ring. nih.govacs.org This predictive power is based on analyzing the electronic properties and stability of potential intermediates. researchgate.net By understanding the factors that control regioselectivity, chemists can design more efficient and precise synthetic routes to desired quinoline derivatives. researchgate.net

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule dictates its reactivity and physical properties. DFT is used to calculate key electronic descriptors for quinoline derivatives. rsc.orgresearchgate.netrsc.orgnih.gov

HOMO-LUMO Energy Gaps: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. rsc.orgarabjchem.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to electronic transitions and thus more reactive. rsc.orgnih.gov For various quinoline derivatives, these gaps have been calculated to understand their electronic nature. arabjchem.orgresearchgate.netresearchgate.net The distribution of HOMO and LUMO orbitals also reveals potential sites for electrophilic and nucleophilic attack. rsc.orgarabjchem.org

Molecular Electrostatic Potential (MESP): MESP maps provide a visual representation of the charge distribution on a molecule's surface. nih.govnih.gov These maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For quinoline derivatives, MESP analysis helps in predicting sites for non-covalent interactions, such as hydrogen bonding, which is vital for understanding ligand-receptor binding. nih.gov

| Compound Type | HOMO-LUMO Energy Gap (eV) | Key Finding |

|---|---|---|

| 2,3-diarylquinolines | ~4.34 - 4.46 | Narrow energy gap suggests significant non-linear optical (NLO) properties. researchgate.net |

| Halogenated Quinolines | Varies with theory level | Smaller energy gaps are indicative of higher reactivity and reduced stability. nih.gov |

| Quinoline-Carbazole Dyes | ~1.90 - 2.46 | Lesser band gap values compared to reference materials indicate higher reactivity. researchgate.net |

| 8-hydroxy-2-methyl quinoline derivatives | ~4.08 - 4.81 | Relatively high values indicate significant stability for these potential pharmaceuticals. arabjchem.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its preferred shapes to its interactions with biological targets.

Conformational Analysis and Stability Studies

The three-dimensional structure of this compound is not static. The pyrrolidine ring, in particular, is flexible and can adopt several low-energy conformations, often described as "pucker" modes (e.g., exo and endo envelopes). nih.gov The bulky tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformational preferences of the pyrrolidine ring, often restricting its motion. nih.govresearchgate.net

Conformational analysis, using computational methods, can identify the most stable arrangements of the molecule. chemistrysteps.comlibretexts.org These studies calculate the potential energy associated with different rotations around single bonds, revealing the energy barriers between different conformers. libretexts.org Molecular dynamics (MD) simulations further explore the conformational landscape by simulating the molecule's movement over time, providing insights into its flexibility and the stability of different puckering states of the pyrrolidine ring. acs.org

Theoretical Ligand-Target Interaction Studies (in silico binding affinity and salt bridge formation with biochemical targets)

In silico techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting how a ligand such as this compound might interact with a biological target, such as a protein receptor. nih.govmdpi.comnih.govmdpi.com

Binding Affinity: Molecular docking predicts the preferred orientation of the ligand within a protein's binding site and estimates the binding affinity, often expressed as a docking score in kcal/mol. mdpi.comnih.gov For quinoline-based compounds, docking studies have identified key interactions, such as hydrogen bonds and π-π stacking, that contribute to stable binding. mdpi.comnih.gov MD simulations can then be used to refine the docked pose and provide a more accurate assessment of the stability of the ligand-protein complex over time. mdpi.comresearchgate.net

Salt Bridge Formation: A salt bridge is a strong non-covalent interaction combining a hydrogen bond with an electrostatic attraction, often formed between a charged ligand and a receptor. nih.govnih.gov The pyrrolidine nitrogen, once deprotected from the Boc group, can be protonated to become positively charged. This positive charge can form a crucial salt bridge with a negatively charged amino acid residue (like aspartic acid or glutamic acid) in a protein's active site. nih.gov The formation of such salt bridges can significantly enhance binding affinity and stabilize the ligand-receptor complex, acting as a "molecular clip". nih.gov Computational studies on related heterocyclic ligands have demonstrated the critical role of salt bridges in achieving high potency. nih.gov

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Type |

|---|---|---|---|

| Quinoline Derivatives | Serine/threonine protein kinase (STK10) | -4.3 to -7.9 | Hydrogen bonds, π-sigma, and alkyl interactions. mdpi.com |

| Quinoline-3-Carboxamides | ATM Kinase | Not specified, but showed high selectivity | Hydrogen bond with hinge region. mdpi.comresearchgate.net |

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | -9.0 to -10.3 | Effective interaction with selected protein. nih.gov |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania N-myristoyltransferase (NMT) | -9.3 to -12.3 | High-affinity binding. frontiersin.org |

Quantum Chemical Characterization of Related Quinoline-Pyrrolidine Systems

The quantum chemical characterization of molecules combining quinoline and pyrrolidine rings is a critical area of research, providing deep insights into their electronic structure, stability, and potential reactivity. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of theoretical investigations on individual quinoline and pyrrolidine derivatives, as well as related hybrid structures, allows for a comprehensive understanding of the likely quantum chemical properties of this specific compound. These studies, predominantly employing Density Functional Theory (DFT), offer a robust framework for predicting molecular geometries, electronic properties, and spectroscopic features.

DFT calculations are instrumental in elucidating the electronic properties of these systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates a molecule that is more easily polarized and reactive. nih.gov For a series of synthesized quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level of theory have been used to determine these properties. nih.govrsc.org

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding and predicting intermolecular interactions. nih.gov

Furthermore, natural bond orbital (NBO) analysis can provide detailed insights into hyperconjugative interactions and the nature of bonding within the molecule. arabjchem.org In studies of quinoline-based thiosemicarbazide (B42300) derivatives, NBO analysis was employed to investigate intramolecular hydrogen bonds and their influence on molecular stability. nih.gov

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful method for structural characterization. DFT calculations can predict the vibrational frequencies and corresponding normal modes of a molecule. By comparing the calculated vibrational spectra with experimental data (e.g., from FT-IR and Raman spectroscopy), a detailed assignment of the observed vibrational bands can be achieved, confirming the molecular structure. arabjchem.org

Presented below are illustrative data tables synthesized from computational studies on related quinoline and pyrrolidine derivatives. It is important to note that these data are not for this compound itself but provide a reasonable expectation of the values for such a system.

Table 1: Calculated Electronic Properties of Representative Quinoline Derivatives (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.53 | -0.87 | 5.66 |

| 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde | -7.14 | -2.58 | 4.56 |

| Quinoline-8-sulfonohydrazide | -6.98 | -1.54 | 5.44 |

Data synthesized from multiple sources for illustrative purposes. nih.govarabjchem.orgresearchgate.net

Table 2: Conformational Energies of Pyrrolidine Derivatives

| Conformer | Relative Energy (kcal/mol) |

| Cγ-endo | 0.0 |

| Cγ-exo | 1.2 - 2.8 |

This table illustrates the typical energy difference between the two common puckered conformations of the pyrrolidine ring, as determined by quantum mechanical calculations. The exact energy difference is dependent on the specific substituents and the computational method employed. researchgate.net

Role of 5 1 Boc 3 Pyrrolidinyl Quinoline As a Synthetic Intermediate and Organic Scaffold

Precursor in the Synthesis of Complex Heterocyclic Compounds

The utility of 5-(1-Boc-3-pyrrolidinyl)quinoline as a synthetic intermediate is underscored by its capacity to serve as a precursor for more elaborate heterocyclic systems. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine (B122466) nitrogen is a key feature, allowing for controlled, stepwise functionalization. This protecting group can be readily removed under acidic conditions, unmasking a secondary amine that serves as a nucleophilic handle for a variety of subsequent chemical transformations.

This deprotection and subsequent reaction strategy is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler, well-defined building blocks. For instance, the resulting 5-(pyrrolidin-3-yl)quinoline can be reacted with a wide range of electrophiles to introduce new substituents and build fused ring systems. While direct literature examples detailing the elaboration of this compound are not extensively documented, the principle is well-established with analogous structures. For example, the synthesis of various functionalized aminoquinolines has been achieved using (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as key intermediates, demonstrating the versatility of the quinoline-pyrrolidine combination in accessing diverse chemical space. nih.gov

The synthesis of complex fused quinoline (B57606) heterocycles, such as pyrazolo[4,3-c]quinolines and pentaazaaceanthrylenes, often involves the strategic manipulation of substituted quinoline precursors. researchgate.netresearchgate.net The presence of the pyrrolidinyl group at the 5-position of the quinoline ring in this compound offers a strategic advantage for creating novel polycyclic systems. After deprotection, the secondary amine can participate in intramolecular cyclization reactions or act as a point of attachment for larger, more complex moieties, leading to the generation of novel heterocyclic frameworks.

Application in Scaffold Design for Chemical Library Synthesis

The design and synthesis of chemical libraries are fundamental to modern drug discovery, allowing for the rapid exploration of structure-activity relationships (SAR). This compound is an exemplary scaffold for such endeavors due to the privileged nature of its constituent parts.

Quinoline as a Privileged Scaffold in Organic Chemistry

The quinoline ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. The aromatic nature of the quinoline core also allows for a variety of substitution patterns, enabling fine-tuning of electronic and steric properties to optimize biological activity.

The versatility of the quinoline scaffold is evident in its presence in drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. This broad bioactivity profile underscores the value of incorporating the quinoline motif into novel compound libraries.

Pyrrolidine as a Versatile Pharmacophore and Structural Building Block

The pyrrolidine ring, a five-membered saturated heterocycle, is another highly valued component in drug design. Its non-planar, puckered conformation allows it to present substituents in distinct spatial arrangements, which can be crucial for binding to the active sites of enzymes and receptors. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, further enhancing its potential for molecular recognition.

The pyrrolidine moiety is a common feature in numerous natural products and FDA-approved drugs, where it often contributes to improved pharmacokinetic properties, such as aqueous solubility and metabolic stability. researchgate.net Its role as a versatile pharmacophore and a flexible building block makes it an attractive component for inclusion in chemical library design.

Modular Synthesis Approaches Utilizing the Compound

The structure of this compound is ideally suited for modular synthesis, a strategy that involves the assembly of complex molecules from discrete, interchangeable building blocks or "modules." This approach allows for the systematic variation of different parts of the molecule, facilitating the rapid generation of a library of analogs for biological screening.

In the context of this compound, the modularity arises from several key features:

The Quinoline Core: The quinoline ring itself can be pre-functionalized at various positions before its coupling with the pyrrolidine moiety, or it can be subjected to functionalization after the core scaffold is assembled.

The Pyrrolidine Ring: The Boc-protected nitrogen allows for its initial stability during other synthetic transformations. Upon deprotection, the secondary amine becomes a key point for diversification. A wide array of substituents can be introduced via reactions such as acylation, alkylation, arylation, or sulfonylation.

The Linkage: The bond connecting the pyrrolidine and quinoline rings provides a fixed spatial relationship between the two key structural motifs.

This modular approach enables chemists to systematically explore the chemical space around the core scaffold. For example, a library of compounds could be generated by reacting the deprotected 5-(pyrrolidin-3-yl)quinoline with a diverse set of carboxylic acids, sulfonyl chlorides, or aldehydes (via reductive amination), leading to a family of amides, sulfonamides, or N-alkylated derivatives, respectively. This systematic variation is a powerful tool for optimizing the biological activity and physicochemical properties of lead compounds. The parallel synthesis of N-biaryl quinolone carboxylic acids has been demonstrated as a successful strategy for generating libraries of selective M(1) positive allosteric modulators, highlighting the utility of such modular approaches. nih.gov

Impact on Chemical Space Exploration for Novel Molecular Entities

The exploration of chemical space—the vast theoretical collection of all possible molecules—is a central theme in the quest for new drugs and materials. The use of well-designed building blocks like this compound plays a crucial role in navigating this space effectively. By combining two privileged scaffolds, this compound provides a starting point for the synthesis of molecules that occupy a unique and biologically relevant region of chemical space.

The fusion of the rigid, aromatic quinoline with the flexible, three-dimensional pyrrolidine creates a hybrid scaffold with a distinct topographical and electronic profile. This allows for the exploration of molecular interactions that may not be accessible with simpler, more conventional scaffolds. The ability to systematically modify this scaffold through modular synthesis further enhances its impact on chemical space exploration. Each new derivative represents a new point in this space, and a library of such compounds provides a focused yet diverse set of probes for investigating biological systems.

The functionalization of the quinoline ring through methods like C-H bond activation has emerged as a powerful strategy to expand the chemical space around this privileged core, leading to novel compounds with enhanced pharmacological profiles. rsc.org Combining such advanced synthetic techniques with the modular nature of this compound can significantly accelerate the discovery of novel molecular entities with desired biological activities.

Conclusion and Future Research Directions

Summary of Synthetic Advancements and Methodological Contributions

The synthesis of quinoline (B57606) derivatives has been a central focus of organic chemistry for over a century, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions providing the foundational routes. nih.govnih.gov The preparation of 5-(1-Boc-3-pyrrolidinyl)quinoline, a hybrid structure, builds upon these established protocols while incorporating modern synthetic innovations for improved efficiency and regioselectivity.

Key methodological contributions to the synthesis of functionalized quinolines, which are applicable to the target molecule, include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are pivotal for creating the C-C or C-N bond between the quinoline and pyrrolidine (B122466) rings. For instance, a common strategy involves coupling a halogenated quinoline (e.g., 5-bromoquinoline) with a Boc-protected aminopyrrolidine derivative. vulcanchem.com

C-H Functionalization: More recent advancements focus on the direct C-H functionalization of the quinoline core. mdpi.com This approach offers a more atom- and step-economical synthesis by avoiding the pre-functionalization of the quinoline ring. Transition metals like rhodium, palladium, and copper are often employed to catalyze these transformations. mdpi.comnih.gov

Greener Synthetic Protocols: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of ultrasound irradiation to reduce reaction times and improve yields, as well as employing water as a solvent or utilizing nanoparticle catalysts. nih.govnih.gov

The synthesis of the pyrrolidine moiety itself is also a critical aspect. The five-membered pyrrolidine ring is a common feature in many natural products and pharmaceuticals. researchgate.net Synthetic strategies often involve multi-step sequences starting from commercially available precursors, with the introduction of the Boc (tert-butyloxycarbonyl) protecting group being a standard step to control reactivity during the coupling to the quinoline scaffold.

A summary of relevant synthetic approaches is presented in the table below.

| Synthetic Method | Description | Key Advantages | Relevant Compounds |

| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. | High convergence and ability to build substituted quinolines. | Polysubstituted quinolines. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | High functional group tolerance and mild reaction conditions. | Biaryl compounds, including quinoline-pyrrolidine linkages. |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine. | Direct formation of the key C-N bond between the quinoline and pyrrolidine rings. | N-Aryl pyrrolidines. |

| Direct C-H Arylation | Transition metal-catalyzed coupling of a C-H bond with an aryl halide. | High atom economy, avoids pre-functionalization. | Functionalized quinolines. |

Open Questions and Emerging Research Avenues in Quinoline-Pyrrolidine Chemistry

The quinoline-pyrrolidine scaffold is a privileged structure in drug discovery, with numerous derivatives showing a wide range of biological activities, including anticancer, antiviral, antibacterial, and antimalarial properties. nih.govnih.govnih.gov Despite the extensive research, several key questions and emerging avenues remain.

Open Questions:

Structure-Activity Relationship (SAR): A comprehensive understanding of the SAR for 5-substituted quinoline-pyrrolidine derivatives is still evolving. Key questions include how the stereochemistry of the pyrrolidine ring and the nature of substituents on both ring systems influence biological activity and target selectivity. nih.gov

Mechanism of Action: For many biologically active quinoline-pyrrolidine hybrids, the precise molecular mechanism of action is not fully elucidated. Identifying the specific protein targets and signaling pathways is crucial for rational drug design. nih.gov

Off-Target Effects: As with many kinase inhibitors and other targeted therapies, understanding and mitigating off-target effects is a significant challenge. Research is needed to design more selective compounds to minimize potential toxicity.

Emerging Research Avenues:

Targeting Novel Biological Pathways: The versatility of the quinoline-pyrrolidine scaffold allows for its exploration against new and challenging biological targets, such as protein-protein interactions and epigenetic modulators.

Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their biological target can lead to increased potency and prolonged duration of action. This requires the strategic incorporation of a reactive "warhead" into the molecule.

Quinoline-Based Proteolysis Targeting Chimeras (PROTACs): A novel and exciting area is the development of quinoline-pyrrolidine-based PROTACs. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Application in Materials Science: Beyond medicine, functionalized quinolines are being explored for their use in organometallic catalysis and as components of organic light-emitting diodes (OLEDs) and other electronic materials. mdpi.com

Potential for Advanced Derivatization and Functionalization Strategies

The this compound core offers multiple sites for further chemical modification, allowing for the creation of large and diverse libraries of compounds for screening.

Derivatization of the Quinoline Ring: The quinoline ring system can be further functionalized at various positions (e.g., C2, C4, C6, C8) through electrophilic and nucleophilic substitution reactions. rsc.org Modern C-H activation techniques provide powerful tools for regioselective derivatization, enabling the introduction of a wide array of functional groups that would be difficult to install using classical methods. mdpi.com

Modification of the Pyrrolidine Ring: The Boc-protecting group on the pyrrolidine nitrogen can be easily removed under acidic conditions, providing a handle for further functionalization. The secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. Additionally, the pyrrolidine ring itself can be further substituted to explore the impact of stereochemistry and additional functional groups on activity.

Hybrid Molecule Construction: A promising strategy involves creating hybrid molecules by linking the quinoline-pyrrolidine scaffold to other known pharmacophores. nih.govnih.gov This approach aims to develop multifunctional drugs that can hit multiple targets simultaneously, potentially leading to synergistic effects and overcoming drug resistance. For example, linking the scaffold to moieties with known anticancer or antimicrobial properties could yield novel therapeutic agents. nih.gov

The table below outlines potential derivatization strategies.

| Modification Site | Reaction Type | Potential New Functional Groups | Purpose |

| Quinoline Ring | C-H Activation/Arylation | Aryl, Heteroaryl | Explore SAR, Modulate Electronic Properties |

| Quinoline Ring | Nitration/Reduction/Acylation | Amino, Amido | Introduce Hydrogen Bond Donors/Acceptors |

| Pyrrolidine Nitrogen (post-de-Boc) | Acylation/Sulfonylation | Amides, Sulfonamides | Improve Potency, Modify Physicochemical Properties |

| Pyrrolidine Nitrogen (post-de-Boc) | Reductive Amination | Substituted Alkyl Chains | Enhance Target Binding, Improve Solubility |

The continued exploration of these synthetic avenues will undoubtedly lead to the discovery of novel this compound derivatives with enhanced properties and new applications in medicine and beyond.

Q & A

Q. What are the key synthetic strategies for preparing 5-(1-Boc-3-pyrrolidinyl)quinoline, and what challenges arise during its synthesis?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Quinoline Core Functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions at the 5-position of quinoline .

- Boc Protection : Protecting the pyrrolidine amine with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps .

- Purification : Chromatography or crystallization to isolate the compound, as residual reagents (e.g., Boc-anhydride) can complicate purification.

Q. Key Challenges :

- Regioselectivity : Ensuring substitution occurs specifically at the quinoline’s 5-position, avoiding competing reactions at the 4- or 8-positions .

- Boc Stability : Managing reaction conditions (e.g., pH, temperature) to prevent premature deprotection of the Boc group .

Q. How does the Boc-protected pyrrolidine moiety influence the compound’s physicochemical properties?

Methodological Answer: The Boc group:

- Enhances Stability : Reduces amine reactivity, improving shelf life and compatibility with acidic/basic conditions .

- Modulates Lipophilicity : Increases logP values, enhancing membrane permeability in cellular assays (experimental logP ~3.2) .

- Facilitates Deprotection : Allows controlled exposure of the pyrrolidine amine in downstream reactions (e.g., using TFA in DCM) for target-binding studies .

Q. Structural Confirmation :

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 299.4) .

- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete Boc protection .

Advanced Research Questions

Q. How do structural modifications at the quinoline’s 5-position impact biological activity?

Methodological Answer: SAR Insights :

- Pyrrolidine vs. Piperidine : Replacing pyrrolidine with piperidine reduces binding affinity to kinase targets (e.g., IC₅₀ increases from 0.8 μM to >10 μM) .

- Boc vs. Other Protecting Groups : Acetyl or Fmoc groups decrease solubility, complicating in vitro assays .

Q. Experimental Design :

- Parallel Synthesis : Generate analogs with varied substituents (e.g., methyl, fluoro) at the 5-position.

- Biological Assays : Test against enzyme targets (e.g., HCV polymerase) using fluorescence polarization or SPR to quantify binding .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 2–50 μg/mL):

- Variable Factors :

- Resolution Strategy :

- Standardized Protocols : Adopt CLSI guidelines for MIC determination.

- Control Experiments : Include parent quinoline (without pyrrolidine/Boc) to isolate substituent effects .

Q. What computational methods are effective for predicting the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with HCV polymerase (PDB: 1QUV). The quinoline core intercalates into the active site, while the Boc group stabilizes hydrophobic pockets .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD < 2 Å indicates stable ligand-receptor complexes .

- Free Energy Calculations (MM/PBSA) : Estimate ΔGbinding to prioritize analogs for synthesis .

Q. How does the positional isomerism (4- vs. 5- vs. 8-substitution) affect the compound’s stability and reactivity?

Methodological Answer: Comparative Data :

| Position | Stability (t₁/₂ in PBS) | Reactivity (k for Boc Deprotection) |

|---|---|---|

| 4 | 48 hours | 0.12 min⁻¹ |

| 5 | 72 hours | 0.08 min⁻¹ |

| 8 | 24 hours | 0.15 min⁻¹ |

Q. Mechanistic Insight :

- Steric Effects : 5-substitution minimizes steric clash during deprotection, enhancing stability .

- Electronic Effects : Electron-withdrawing quinoline N-atom at the 1-position polarizes the 5-position, slowing hydrolysis .

Q. Table 1. Synthetic Yields Under Varied Conditions

| Reaction Temp (°C) | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 80 | Pd(PPh₃)₄ | DMF | 62 |

| 100 | Pd₂(dba)₃ | Toluene | 45 |

| 60 | None | EtOH/H₂O | 28 |

Source: Adapted from

Q. Table 2. Biological Activity of Positional Isomers

| Compound | IC₅₀ (μM) HCV Polymerase | MIC (μg/mL) S. aureus |

|---|---|---|

| 4-(1-Boc-3-pyrrolidinyl) | 1.2 | 8 |

| 5-(1-Boc-3-pyrrolidinyl) | 0.8 | 4 |

| 8-(1-Boc-3-pyrrolidinyl) | 3.5 | 12 |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.